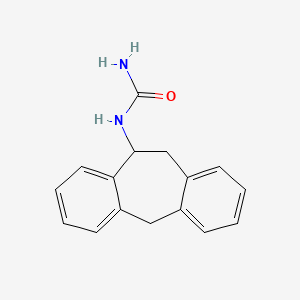
Buta-1,3-diene;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Buta-1,3-diene;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene” is a combination of four distinct organic molecules, each with unique properties and applications. Buta-1,3-diene is a conjugated diene used primarily in the production of synthetic rubber. 2-methylprop-2-enoic acid, also known as methacrylic acid, is a carboxylic acid used in the production of polymers. Prop-2-enenitrile, commonly known as acrylonitrile, is a nitrile used in the production of plastics and synthetic fibers. Styrene is an aromatic hydrocarbon used in the production of polystyrene and other copolymers.
准备方法
Buta-1,3-diene
Buta-1,3-diene is primarily produced through the steam cracking of hydrocarbons such as naphtha and gas oil. The process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including buta-1,3-diene .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid is commonly synthesized from acetone cyanohydrin. The process involves converting acetone cyanohydrin to methacrylamide sulfate using sulfuric acid, followed by hydrolysis to produce methacrylic acid .
Prop-2-enenitrile
Prop-2-enenitrile is produced through the ammoxidation of propylene. This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst to produce acrylonitrile .
Styrene
Styrene is produced through the dehydrogenation of ethylbenzene. The process involves heating ethylbenzene in the presence of a catalyst to remove hydrogen and form styrene .
化学反应分析
Buta-1,3-diene
Buta-1,3-diene undergoes various reactions, including polymerization, oxidation, and Diels-Alder reactions. Common reagents include catalysts such as palladium and nickel. Major products include synthetic rubber and other polymers .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid undergoes reactions characteristic of α,β-unsaturated acids, including Diels-Alder reactions and Michael additions. Common reagents include acids and bases. Major products include polymers such as poly(methyl methacrylate) .
Prop-2-enenitrile
Prop-2-enenitrile undergoes polymerization and copolymerization reactions. Common reagents include initiators such as peroxides. Major products include polyacrylonitrile and copolymers used in synthetic fibers .
Styrene
Styrene undergoes polymerization and copolymerization reactions. Common reagents include initiators such as benzoyl peroxide. Major products include polystyrene and various copolymers .
科学研究应用
Buta-1,3-diene
Buta-1,3-diene is used in the production of synthetic rubber, which has applications in the automotive and manufacturing industries. It is also used in the production of various polymers and copolymers .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid is used in the production of polymers such as poly(methyl methacrylate), which has applications in the medical and dental fields, as well as in the production of coatings and adhesives .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of synthetic fibers such as acrylic fibers, which have applications in the textile industry. It is also used in the production of plastics and elastomers .
Styrene
Styrene is used in the production of polystyrene, which has applications in packaging, insulation, and consumer products. It is also used in the production of various copolymers used in the automotive and construction industries .
作用机制
The mechanism of action for each component of the compound varies:
Buta-1,3-diene: Acts as a monomer in polymerization reactions, forming long chains of synthetic rubber.
2-methylprop-2-enoic acid: Undergoes polymerization to form poly(methyl methacrylate), which has various applications in coatings and adhesives.
Prop-2-enenitrile: Polymerizes to form polyacrylonitrile, which is used in synthetic fibers.
Styrene: Polymerizes to form polystyrene, which is used in packaging and insulation .
相似化合物的比较
Buta-1,3-diene
Similar compounds include isoprene and chloroprene, which are also used in the production of synthetic rubber .
2-methylprop-2-enoic acid
Similar compounds include acrylic acid and methacrylic esters, which are used in the production of various polymers .
Prop-2-enenitrile
Similar compounds include methacrylonitrile and vinyl cyanide, which are used in the production of synthetic fibers and plastics .
Styrene
Similar compounds include vinyl toluene and α-methylstyrene, which are used in the production of various copolymers .
属性
CAS 编号 |
25214-09-9 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC 名称 |
buta-1,3-diene;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C4H6O2.C4H6.C3H3N/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6;1-3-4-2;1-2-3-4/h2-7H,1H2;1H2,2H3,(H,5,6);3-4H,1-2H2;2H,1H2 |
InChI 键 |
VZIBAPMSKYQDFH-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)O.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |
相关CAS编号 |
25214-09-9 111930-32-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



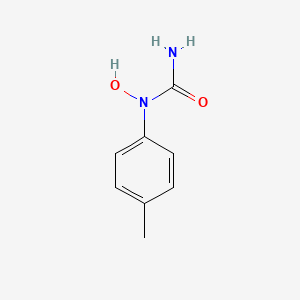
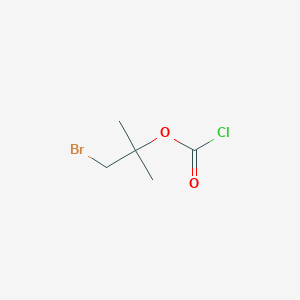
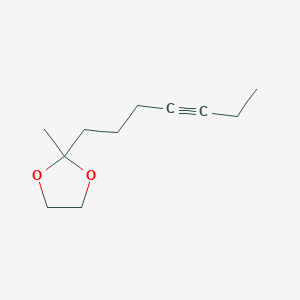
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)


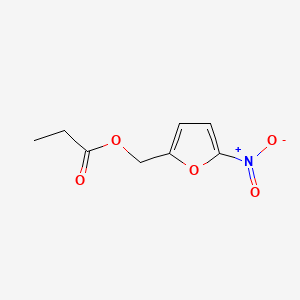
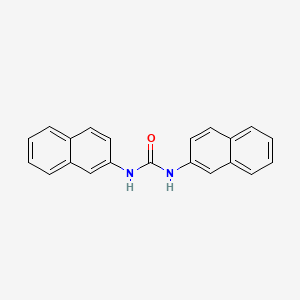
![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
